molecular formula C28H48N2O3 B1233417 N-((4-(2-Aminoethoxy)-3-methoxyphenyl)methyl)-9-octadecenamide CAS No. 118090-17-8

N-((4-(2-Aminoethoxy)-3-methoxyphenyl)methyl)-9-octadecenamide

Cat. No.: B1233417
CAS No.: 118090-17-8
M. Wt: 460.7 g/mol
InChI Key: BTKHXNIRAYKGMN-KHPPLWFESA-N
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Description

NE-21610 is a highly lipophilic analog of capsaicin, a compound found in hot peppers. It belongs to the vanilloid class of compounds, which are known for their structural and pharmacological similarities to capsaicin. NE-21610 has been studied for its potential analgesic and anti-inflammatory properties, particularly in the context of topical applications .

Preparation Methods

The synthesis of NE-21610 involves the reaction of vanillylnonanamide with specific reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary, but it generally involves the formation of an amide bond between a vanillyl group and a long-chain fatty acid . Industrial production methods are not widely documented, but they likely involve large-scale synthesis using similar chemical reactions and purification processes.

Chemical Reactions Analysis

NE-21610 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed from these reactions are typically the hydrolyzed derivatives of NE-21610 .

Mechanism of Action

NE-21610 exerts its effects by interacting with C-polymodal nociceptors, similar to capsaicin. It produces analgesia by inactivating nociceptors, which are responsible for transmitting pain signals. The exact molecular targets and pathways involved are not fully elucidated, but it is believed to involve the modulation of ion channels and receptors on nociceptive neurons .

Comparison with Similar Compounds

NE-21610 is compared with other vanilloid compounds such as vanillylnonanamide and olvanil. The primary differences lie in their physical properties and percutaneous absorption rates:

NE-21610 is unique in its lower penetration rate and specific metabolic pathways, which may contribute to its distinct pharmacological profile .

Properties

CAS No.

118090-17-8

Molecular Formula

C28H48N2O3

Molecular Weight

460.7 g/mol

IUPAC Name

(Z)-N-[[4-(2-aminoethoxy)-3-methoxyphenyl]methyl]octadec-9-enamide

InChI

InChI=1S/C28H48N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(31)30-24-25-19-20-26(33-22-21-29)27(23-25)32-2/h10-11,19-20,23H,3-9,12-18,21-22,24,29H2,1-2H3,(H,30,31)/b11-10-

InChI Key

BTKHXNIRAYKGMN-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)OCCN)OC

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)OCCN)OC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)OCCN)OC

Synonyms

N-((4-(2-aminoethoxy)-3-methoxyphenyl)methyl)-9-octadecenamide
NE 21610
NE-21610

Origin of Product

United States

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